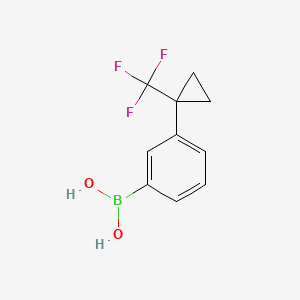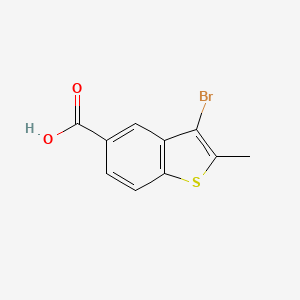
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid is a heterocyclic compound that contains a benzothiophene core structure. Benzothiophenes are sulfur-containing aromatic compounds that are widely studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and carboxylic acid functional groups in this compound adds to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-1-benzothiophene followed by carboxylation. The reaction typically proceeds as follows:
Bromination: 2-Methyl-1-benzothiophene is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to introduce the bromine atom at the 3-position of the benzothiophene ring.
Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). This step introduces the carboxylic acid group at the 5-position of the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic reagents (e.g., Grignard reagents) and nucleophilic bases.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction reactions can be employed to reduce the carboxylic acid group to an alcohol or other functional groups. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., RMgX), nucleophilic bases (e.g., NaOH, KOH)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Substitution: Various substituted benzothiophene derivatives
Oxidation: Oxidized benzothiophene derivatives with additional functional groups
Reduction: Reduced benzothiophene derivatives with alcohol or other functional groups
Applications De Recherche Scientifique
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Its benzothiophene core structure is found in various drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable starting material for constructing diverse chemical structures.
Material Science: Benzothiophene derivatives, including this compound, are used in the development of organic semiconductors and conductive polymers. These materials have applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and proteins. The presence of the bromine and carboxylic acid groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions involved can vary based on the specific biological system and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-benzothiophene-5-carboxylic acid: Lacks the bromine atom at the 3-position.
3-Bromo-1-benzothiophene-5-carboxylic acid: Lacks the methyl group at the 2-position.
3-Bromo-2-methyl-1-benzothiophene: Lacks the carboxylic acid group at the 5-position.
Uniqueness
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group on the benzothiophene ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis. The compound’s unique structure allows for diverse chemical modifications and applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Propriétés
Formule moléculaire |
C10H7BrO2S |
|---|---|
Poids moléculaire |
271.13 g/mol |
Nom IUPAC |
3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid |
InChI |
InChI=1S/C10H7BrO2S/c1-5-9(11)7-4-6(10(12)13)2-3-8(7)14-5/h2-4H,1H3,(H,12,13) |
Clé InChI |
WRNYQEUDRKVWER-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(S1)C=CC(=C2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15298149.png)
![1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B15298157.png)


![1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine](/img/structure/B15298176.png)
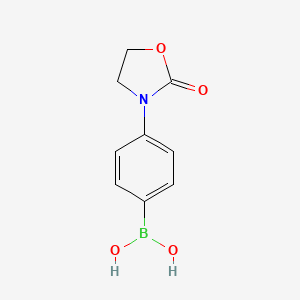
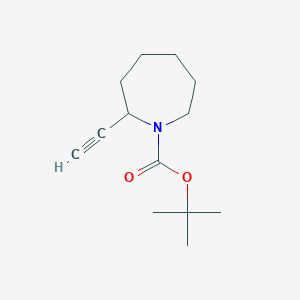
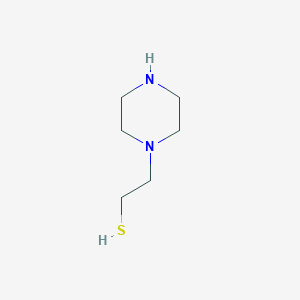
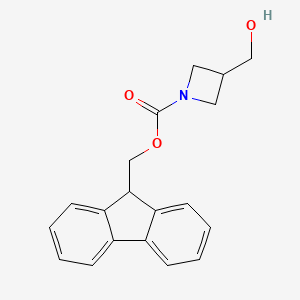

![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)
